methyl 3-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate
Description
This compound is a structurally complex molecule featuring:
- 1,2,4-oxadiazole ring: A heterocyclic moiety known for metabolic stability and bioactivity, substituted with a 4-fluorophenyl group at position 2.
- 4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl core: A dihydropyridinone scaffold, which is a redox-active framework common in medicinal chemistry (e.g., calcium channel modulators).
- Thiophene-2-carboxylate ester: A sulfur-containing aromatic system with a methyl ester at position 2, enhancing solubility and bioavailability.
The methyl ester and thiophene moiety may contribute to improved pharmacokinetic properties compared to non-esterified analogs .
Properties
IUPAC Name |
methyl 3-[[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5S/c1-12-10-13(2)28(11-17(29)25-16-8-9-34-19(16)23(31)32-3)22(30)18(12)21-26-20(27-33-21)14-4-6-15(24)7-5-14/h4-10H,11H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGUABUAZVQSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(SC=C2)C(=O)OC)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule. Its structural features suggest it might interact with biological targets, making it a candidate for drug discovery .
Medicine
In medicine, this compound could be investigated for its therapeutic potential.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 3-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate would depend on its specific interactions with molecular targets. The fluorophenyl group could enhance binding affinity to certain receptors, while the oxadiazole moiety might interact with enzymes or other proteins. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Electronic Comparisons
Compounds with overlapping features (e.g., oxadiazoles, dihydropyridinones, or thiophene esters) are compared below.
Functional Group Impact Analysis
- Oxadiazole vs. Imidazopyridine : The oxadiazole in the target compound offers rigidity and hydrogen-bonding capability, whereas the imidazopyridine in ’s compound provides a larger π-system for stacking interactions .
- 4-Fluorophenyl vs. 4-Nitrophenyl : Fluorine’s inductive effect improves membrane permeability, while the nitro group in ’s compound may increase reactivity (e.g., redox activity) but reduce metabolic stability .
- Methyl Ester vs. Diethyl Ester : The methyl ester likely hydrolyzes faster in vivo than the diethyl analog, affecting bioavailability .
Research Findings and Mechanistic Insights
Electronic and Structural Similarity Principles
As per Boudart’s principles (), compounds with isoelectronic or isostructural features may exhibit analogous reactivity. However, the target compound’s unique combination of a dihydropyridinone core, fluorophenyl-oxadiazole, and thiophene ester distinguishes it from imidazopyridine derivatives (). For example:
- The dihydropyridinone core’s redox activity contrasts with the imidazopyridine’s stability, suggesting divergent biological targets .
- Fluorine’s electronegativity (target compound) vs. nitro’s electron-withdrawing effect () alters charge distribution in the aromatic systems, impacting binding affinities .
Hypothetical SAR (Structure-Activity Relationship)
- Ester Hydrolysis : Conversion of the methyl ester to a carboxylic acid may reduce cell permeability but enhance water solubility for parenteral formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
